Cirsimaritin is a natural product found in Achillea setacea, Artemisia xerophytica, and other organisms with data available.
See also: Tangerine peel (part of).
Cirsimaritin
CAS No.: 6601-62-3
Cat. No.: VC21321487
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6601-62-3 |
---|---|
Molecular Formula | C17H14O6 |
Molecular Weight | 314.29 g/mol |
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one |
Standard InChI | InChI=1S/C17H14O6/c1-21-14-8-13-15(16(20)17(14)22-2)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
Standard InChI Key | ZIIAJIWLQUVGHB-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC |
Chemical Properties and Structure
Cirsimaritin is classified chemically as a dimethoxy flavone, specifically a flavone substituted by methoxy groups at positions 6 and 7 and hydroxy groups at positions 5 and 4' . This phytochemical belongs to the larger family of flavonoids and has been isolated from various plant sources, including the pappus of Cirsium japonicum var. maackii .
Chemical Identification
Cirsimaritin is known by several synonyms including Skrofulein, Scrophulein, Circimaritin, and 6-Methoxygenkwanin . Chemically, it can be described as 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one .
Physical and Chemical Characteristics
The physical and chemical properties of cirsimaritin are crucial for understanding its behavior in biological systems and its potential pharmaceutical applications. Below is a comprehensive table of cirsimaritin's key properties:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄O₆ |
Molecular Weight | 314.29 g/mol |
Melting Point | 257 °C |
Boiling Point | 563.6±50.0 °C (Predicted) |
Density | 1.402±0.06 g/cm³ (Predicted) |
Storage Temperature | -20°C |
Solubility | DMSO: 10 mM |
Physical Form | Solid |
pKa | 6.34±0.40 (Predicted) |
Color | Light yellow to light brown |
LogP | 1.970 (estimated) |
FDA UNII | F59VJ7UX6B |
These properties determine cirsimaritin's stability, solubility, and bioavailability, which are essential factors for its potential therapeutic applications .
Biological Activities
Cirsimaritin exhibits a diverse range of biological activities, making it a compound of significant interest in pharmaceutical research. Its multiple therapeutic effects suggest potential applications in treating various pathological conditions.
Anti-diabetic Effects
One of the most promising biological activities of cirsimaritin is its anti-diabetic effect. Studies using high-fat diet and streptozotocin (HFD/STZ)-induced rat models of type 2 diabetes mellitus (T2D) have demonstrated significant improvements in several diabetes-related parameters .
In experimental studies, diabetic rats treated orally with cirsimaritin (50 mg/kg) for 10 days showed significant reductions in serum glucose levels compared to vehicle controls (p < 0.001) . Additionally, cirsimaritin treatment resulted in decreased serum insulin levels (p < 0.01) and reduced homeostasis model assessment of insulin resistance (HOMA-IR) .
The mechanism behind these effects appears to involve the upregulation of glucose transporters and energy-sensing proteins. Specifically, cirsimaritin increased the protein content of GLUT4 in skeletal muscle (p < 0.01) and adipose tissue (p < 0.05) . It also enhanced the expression of phosphorylated AMPK-α1 (p < 0.05) in these tissues, suggesting improved insulin sensitivity and glucose uptake .
In liver tissue, cirsimaritin upregulated GLUT2 (p < 0.01) and AMPK (p < 0.05) protein expression, indicating enhanced hepatic glucose metabolism . The compound also demonstrated beneficial effects on lipid profiles, reducing levels of LDL, triglycerides, and cholesterol in diabetic rats compared to controls (p < 0.001) .
Table 1: Effects of Cirsimaritin (50 mg/kg) on Metabolic Parameters in Type 2 Diabetic Rats
Parameter | Effect | Significance Level |
---|---|---|
Serum Glucose | Reduction | p < 0.001 |
Serum Insulin | Reduction | p < 0.01 |
HOMA-IR | Decrease | - |
Skeletal Muscle GLUT4 | Upregulation | p < 0.01 |
Adipose Tissue GLUT4 | Upregulation | p < 0.05 |
Skeletal Muscle pAMPK-α1 | Upregulation | p < 0.05 |
Liver GLUT2 | Upregulation | p < 0.01 |
Liver AMPK | Upregulation | p < 0.05 |
LDL, Triglycerides, Cholesterol | Reduction | p < 0.001 |
Anti-inflammatory and Antioxidant Properties
Cirsimaritin demonstrates significant anti-inflammatory and antioxidant activities that contribute to its therapeutic potential . Studies have shown that cirsimaritin treatment reduces levels of pro-inflammatory cytokines such as IL-6 (p < 0.001) in diabetic rat models .
The compound's antioxidant properties are evidenced by its ability to reduce malondialdehyde (MDA) levels (p < 0.001), a marker of lipid peroxidation and oxidative stress . Cirsimaritin also increases glutathione (GSH) levels (p < 0.001) while reducing oxidized glutathione (GSSG) levels (p < 0.001) in diabetic rats compared to vehicle controls, suggesting an enhancement of the body's antioxidant defense mechanisms .
Effects on Colitis
Recent research has highlighted cirsimaritin's potential in treating inflammatory bowel disease, specifically through its effects on dextran sodium sulfate (DSS)-induced acute colitis in experimental animals . In animal models, administration of cirsimaritin at 10 mg/kg significantly decreased colitis severity (p < 0.05) .
Cirsimaritin treatment effectively reversed several detrimental effects induced by DSS, including weight reduction, colon truncation, tissue damage, increased infiltration of inflammatory cells, and elevated secretion of pro-inflammatory cytokines .
Immunohistochemical analysis revealed that cirsimaritin significantly reduced the expression of several inflammatory markers in DSS-treated mice, including matrix metalloproteinase-9 (MMP-9), nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) (all p < 0.05) . These findings suggest that cirsimaritin's anti-colitis effects may be mediated through the suppression of key inflammatory signaling pathways.
Table 2: Effects of Cirsimaritin (10 mg/kg) on Inflammatory Markers in DSS-induced Colitis
Inflammatory Marker | Effect | Significance Level |
---|---|---|
MMP-9 | Decreased immunoreactivity | p < 0.05 |
NF-κB | Decreased immunoreactivity | p < 0.05 |
COX-2 | Decreased immunoreactivity | p < 0.05 |
iNOS | Decreased immunoreactivity | p < 0.05 |
Other Biological Activities
Beyond its anti-diabetic, anti-inflammatory, and anti-colitis effects, cirsimaritin has been reported to possess several other biological activities. These include antiproliferative effects against various cancer cell lines and antimicrobial properties against certain pathogens .
Of particular interest is cirsimaritin's ability to inhibit tumor cell growth and induce mitochondrial apoptosis in gallbladder cancer (GBC-SD) cells . Research suggests that cirsimaritin-induced reactive oxygen species may trigger endoplasmic reticulum stress and downregulate the phosphorylation of Akt, contributing to its anticancer effects .
Additionally, cirsimaritin has been reported to interact with gamma-aminobutyric acid (GABA) receptors, suggesting potential effects on the central nervous system that warrant further investigation .
Mechanisms of Action
The diverse biological activities of cirsimaritin can be attributed to several underlying mechanisms of action. Understanding these mechanisms provides insight into the compound's therapeutic potential and guides future research and development efforts.
Regulation of Glucose Metabolism
In the context of diabetes, cirsimaritin appears to improve glucose metabolism through multiple mechanisms. The upregulation of GLUT4 in skeletal muscle and adipose tissue enhances glucose uptake by these tissues, thereby reducing blood glucose levels . Similarly, the increased expression of GLUT2 in the liver facilitates hepatic glucose uptake and metabolism .
The activation of AMPK (AMP-activated protein kinase) by cirsimaritin represents another important mechanism. AMPK is a central regulator of cellular energy homeostasis and plays a crucial role in glucose and lipid metabolism . By activating AMPK, cirsimaritin may enhance insulin sensitivity, increase glucose uptake, and promote fatty acid oxidation, all of which contribute to improved metabolic function in diabetic conditions.
Modulation of Inflammatory Pathways
Cirsimaritin's anti-inflammatory effects appear to involve the modulation of several key inflammatory signaling pathways. In colitis models, the compound significantly reduces the expression of NF-κB, a transcription factor that plays a central role in regulating inflammatory responses . This reduction in NF-κB activity likely contributes to the decreased expression of downstream inflammatory mediators such as COX-2 and iNOS .
The inhibition of MMP-9 by cirsimaritin is another important anti-inflammatory mechanism, as MMP-9 is involved in tissue remodeling and inflammatory cell recruitment during inflammatory conditions like colitis .
Antioxidant Activities
By combating oxidative stress, cirsimaritin may protect cells and tissues from oxidative damage, which is implicated in the pathogenesis of various conditions including diabetes, inflammatory disorders, and cancer.
Synthesis Methods
Various methods have been developed for the synthesis of cirsimaritin and related flavones. The synthetic approaches provide valuable tools for obtaining the compound for research and potential pharmaceutical applications.
One approach to flavone synthesis involves solvent-free direct thermal cyclocondensation of phloroglucinol and α-ketoesters, which can be used to create the flavone nucleus . For cirsimaritin specifically, the synthesis may involve starting with 2'-hydroxy-3',4',6'-trimethoxy-4-benzyloxychalcone, which undergoes bromination to form 2'-hydroxy-3',4',6'-trimethoxy- .
The Allan-Robinson condensation represents another method for synthesizing flavones and 3-benzoylflavones . Additionally, the Mentzer synthesis provides an alternative approach to flavone production .
These synthetic methods offer flexibility in producing cirsimaritin and structurally related compounds for further study and development.
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